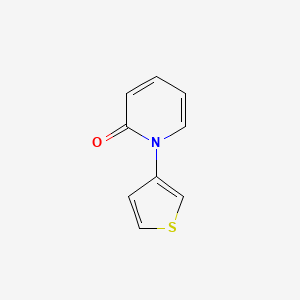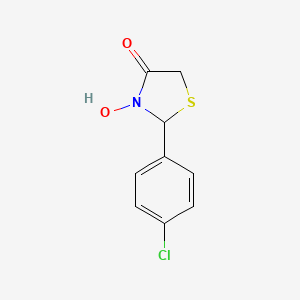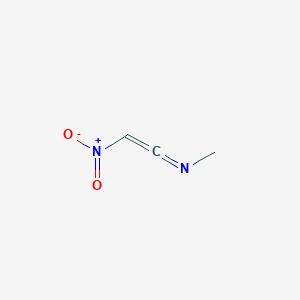![molecular formula C21H18O2 B14343638 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one CAS No. 92595-82-9](/img/structure/B14343638.png)
1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a hydroxy group attached to a diphenylmethyl group, further connected to a phenyl ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one typically involves the reaction of benzophenone with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sulfuric acid and acetic anhydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts to accelerate the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions: 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a secondary alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
2-Hydroxy-1-phenylethanone: Shares a similar structure but lacks the diphenylmethyl group.
Diphenylmethane: Contains two phenyl groups attached to a methane carbon but lacks the ethanone moiety.
Uniqueness: 1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one is unique due to the presence of both a hydroxy group and a diphenylmethyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
92595-82-9 |
|---|---|
Fórmula molecular |
C21H18O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-[2-[hydroxy(diphenyl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C21H18O2/c1-16(22)19-14-8-9-15-20(19)21(23,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,23H,1H3 |
Clave InChI |
CGEYFFSCEACAPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


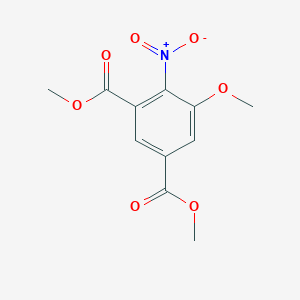
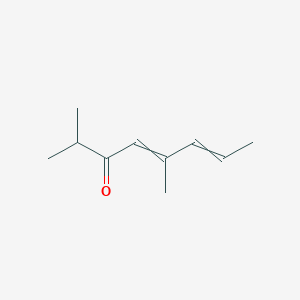
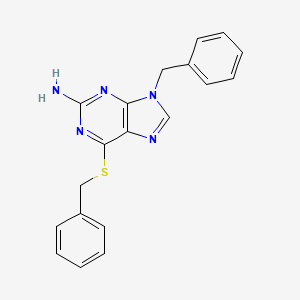
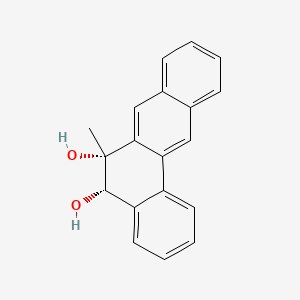
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
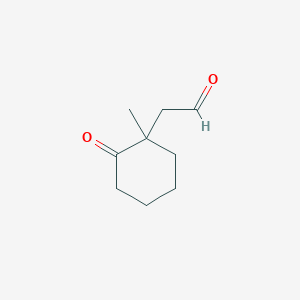
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
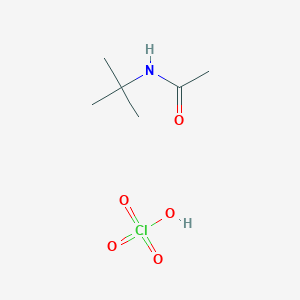
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
